molecular formula C26H27N3O2 B4056500 N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide

N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide

Cat. No.: B4056500
M. Wt: 413.5 g/mol
InChI Key: OBKPVVDJFVFRNT-UHFFFAOYSA-N
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Description

The compound “N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, and as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory agents .


Synthesis Analysis

The synthesis of similar benzamide compounds has been reported, starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of benzamide compounds can be determined using various spectroscopic methods such as IR, 1 H NMR, 13 C NMR . These methods provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . The reactivity of benzamides can be influenced by the nature of the substituents attached to the benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure. For instance, the pKa value, which describes the acidity of a molecule, is directly related to the structure of the compound . The constant changes depending on the solvent the compound is used in .

Scientific Research Applications

Structure-Activity Relationships

Research has focused on understanding how structural modifications of benzamide derivatives influence their biological activity, particularly targeting dopamine receptors. For instance, modifications in the aromatic ring linked to the N-1 piperazine ring have been explored to identify derivatives with moderate affinity for D3 receptors, a subtype of dopamine receptors involved in various neurological disorders. These studies have led to the identification of compounds with high selectivity and affinity for D3 receptors, suggesting potential for development as central nervous system (CNS) therapeutics (Leopoldo et al., 2002).

Anticancer Properties

Compounds structurally related to N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide have been evaluated for their antitumor activities. Studies have shown that certain benzamide derivatives can inhibit mitosis in plant cells, suggesting potential mechanisms that might be applicable to cancer cells. This highlights the possibility of developing novel anticancer agents based on benzamide scaffolds (Merlin et al., 1987).

Fluorescent Logic Gates

Benzamide derivatives have been designed as fluorescent logic gates for potential applications in sensing and diagnostics. The incorporation of piperazine and aromatic groups into the structure of fluorescent compounds allows for the development of molecules whose logic gate behavior can be controlled by solvent polarity. This innovative approach could lead to new tools for biological imaging and molecular diagnostics (Gauci & Magri, 2022).

Enzyme Inhibition

The metabolic pathways of novel antidepressants, including those involving benzamide derivatives, have been elucidated to identify the enzymes responsible for their oxidative metabolism. Understanding these pathways is crucial for predicting drug-drug interactions and optimizing pharmacokinetic properties. Such research contributes to the safer and more effective use of drugs in treating psychiatric disorders (Hvenegaard et al., 2012).

Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of benzamide have been investigated for their potential as skeletal muscle sodium channel blockers. This research aims to develop novel therapeutic agents for conditions such as myotonia, highlighting the therapeutic versatility of benzamide derivatives (Catalano et al., 2008).

Properties

IUPAC Name

N-[3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-19-8-6-13-24(20(19)2)28-14-16-29(17-15-28)26(31)22-11-7-12-23(18-22)27-25(30)21-9-4-3-5-10-21/h3-13,18H,14-17H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKPVVDJFVFRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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